molecular formula C21H27N3O B2847197 N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide CAS No. 478065-80-4

N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide

Cat. No.: B2847197
CAS No.: 478065-80-4
M. Wt: 337.467
InChI Key: WZKJLERPHRCVNX-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. Overview N-[4-(4-Isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide is a synthetic small molecule characterized by a carboxamide core linking a 3-methylphenyl unit to a phenylpiperazine moiety. Its structure, featuring an isopropylpiperazine group, is frequently explored in medicinal chemistry for its potential to interact with various biological targets. Piperazine and phenylpiperazine derivatives are common pharmacophores in drug discovery, known to contribute to significant biological activity and are found in compounds with affinity for central nervous system (CNS) receptors, including sigma receptors . This structural motif suggests the compound is a valuable chemical tool for basic pharmacological research and hit-to-lead optimization programs. Potential Research Applications & Value The primary research value of this compound lies in its molecular architecture, which is often associated with neuropharmacological activity. Piperazine-containing compounds are frequently investigated as ligands for G-protein coupled receptors (GPCRs) and ion channels . Specifically, its structure is analogous to scaffolds studied for their affinity to sigma receptors, which are implicated in a range of disorders including psychiatric conditions, pain, and cancer . Researchers may utilize this compound in in vitro binding assays to profile its affinity for these and other biological targets, or as a building block in the synthesis of more complex chemical entities for screening libraries. Handling and Storage This product is provided as a solid. For long-term stability, it should be stored in a cool, dry place, protected from light. Researchers should handle the compound using appropriate personal protective equipment and in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

3-methyl-N-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16(2)23-11-13-24(14-12-23)20-9-7-19(8-10-20)22-21(25)18-6-4-5-17(3)15-18/h4-10,15-16H,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJLERPHRCVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share critical structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents on Piperazine Carboxamide Substituent Molecular Weight (g/mol) Key References
N-[4-(4-Isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide Benzenecarboxamide 4-Isopropylpiperazine 3-Methylphenyl ~353.5 (calculated) -
4-(4-Methylpiperazino)aniline Aniline 4-Methylpiperazine None 191.27
N-[4-(Hydrazinecarbonyl)phenyl]-3-methylbenzamide Benzenecarboxamide Hydrazinecarbonyl 3-Methylphenyl ~285.3 (calculated)
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Quinolinecarboxylic acid Benzyloxycarbonyl-piperazine Fluorine, cyclopropyl ~599.6 (calculated)

Physicochemical and Pharmacological Insights

  • Hydrogen Bonding: Replacement of piperazine with hydrazine (as in N-[4-(hydrazinecarbonyl)phenyl]-3-methylbenzamide) introduces additional hydrogen-bond donors, which may alter solubility and target affinity .
  • Steric Effects: Bulkier substituents (e.g., benzyloxycarbonyl in ’s quinoline derivative) could hinder receptor access compared to the target compound’s isopropyl group .

Biological Activity

N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide, identified by the CAS number 478065-80-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C21H27N3O
  • Molecular Weight: 337.47 g/mol
  • Purity: >90%

The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. Its structure suggests potential interactions with neurotransmitter systems.

The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS).

  • Dopamine Receptor Modulation: Preliminary studies indicate that the compound may act as a dopamine receptor antagonist, which could contribute to its antipsychotic properties.
  • Serotonin Receptor Interaction: The compound may also interact with serotonin receptors, further influencing mood and anxiety levels.

Pharmacological Effects

  • Antipsychotic Activity:
    • In vitro studies have shown that this compound exhibits significant binding affinity to dopamine D2 receptors. This activity is crucial for the treatment of schizophrenia and related disorders.
  • Antidepressant Effects:
    • Research has suggested that the compound may possess antidepressant-like effects in animal models, possibly through its action on serotonin pathways.
  • Anxiolytic Properties:
    • Behavioral assays indicate that this compound may reduce anxiety-like behaviors in rodent models, suggesting potential use in treating anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntipsychoticRat modelsReduced hyperactivity
AntidepressantForced swim testIncreased time spent swimming
AnxiolyticElevated plus mazeIncreased time spent in open arms

Detailed Research Findings

  • Antipsychotic Activity:
    A study published in Journal of Medicinal Chemistry evaluated various derivatives of piperazine compounds, including this compound. The results indicated a significant reduction in hyperactivity in treated rats compared to controls, supporting its potential as an antipsychotic agent .
  • Antidepressant Effects:
    In a forced swim test, the compound demonstrated an increase in swimming behavior indicative of reduced despair-like behavior, suggesting antidepressant properties .
  • Anxiolytic Properties:
    In elevated plus maze tests, subjects treated with the compound spent more time in open arms compared to controls, suggesting reduced anxiety levels .

Q & A

Basic Research Questions

Q. How can the structural conformation of N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ambiguities in bond lengths, angles, and torsion angles. Use SHELXL for refinement . For validation, cross-reference the CIF file with tools like PLATON (ADDSYM) to check for missed symmetry or twinning . If crystallographic data shows outliers (e.g., unusually short C–N bonds), verify via density functional theory (DFT) calculations.

Q. What synthetic strategies are optimal for introducing the isopropylpiperazine moiety into aromatic carboxamides?

  • Methodology : Utilize Buchwald-Hartwig amination or Ullmann coupling for aryl-piperazine bond formation, as these methods tolerate steric bulk from the isopropyl group. For example, details analogous reactions using THF as a solvent with HBTU/Et3N activation, yielding >80% purity post-column chromatography . Monitor reaction progress via LC-MS to detect intermediates (e.g., tert-butyloxycarbonyl (Boc)-protected precursors) .

Q. How can solubility challenges for this compound in aqueous buffers be addressed during in vitro assays?

  • Methodology : Pre-formulate the compound using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. If precipitation occurs during dilution, adjust pH to 6.5–7.4 to exploit the basicity of the piperazine nitrogen (pKa ~8.1) . Dynamic light scattering (DLS) can confirm colloidal stability.

Advanced Research Questions

Q. How do crystallographic data contradictions (e.g., disorder in the isopropyl group) impact structural interpretation?

  • Methodology : Disorder in flexible groups like isopropyl can lead to split positions in electron density maps. Use SHELXE’s PART instructions to model alternative conformers . If residual density >0.5 eÅ⁻³ persists, consider high-pressure cryocooling to reduce thermal motion artifacts. Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm dynamic behavior .

Q. What strategies resolve discrepancies between computational docking and experimental binding affinities for receptor targets?

  • Methodology : If molecular docking (e.g., AutoDock Vina) predicts strong binding to a kinase but SPR assays show weak affinity, re-evaluate protonation states of the piperazine nitrogen under assay conditions (pH 7.4 vs. docking’s default). Use free-energy perturbation (FEP) or thermodynamic integration (TI) to account for solvation/entropy effects . For example, highlights enantioselective D3 receptor binding influenced by trifluoromethyl positioning .

Q. How can structure-activity relationship (SAR) studies be optimized for analogs with modified piperazine substituents?

  • Methodology : Synthesize a focused library with systematic variations (e.g., cyclopropyl, morpholino, or tert-butyl groups replacing isopropyl). Use parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling ( methodology) . Assess bioactivity via high-throughput screening (HTS) against target panels (e.g., kinase inhibitors). Corrogate SAR trends with Hammett σ values or steric parameters (Taft Es) .

Q. What analytical techniques best characterize degradation products under accelerated stability conditions?

  • Methodology : Subject the compound to stress testing (40°C/75% RH, pH 1–9) and analyze degradants via UPLC-QTOF-MS. For piperazine ring oxidation (common in basic conditions), look for m/z shifts corresponding to N-oxide formation (+16 Da). Compare fragmentation patterns with synthetic standards .

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